molecular formula C42H60N6O9 B600997 (S)-Lisinopril Dimer CAS No. 1356839-89-8

(S)-Lisinopril Dimer

Número de catálogo: B600997
Número CAS: 1356839-89-8
Peso molecular: 793.0 g/mol
Clave InChI: HLRMNXJOFRUYAM-NGTAMTFRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-Lisinopril Dimer is a dimeric form of the angiotensin-converting enzyme inhibitor, Lisinopril. Lisinopril is commonly used in the treatment of hypertension and heart failure. The dimeric form, this compound, is of interest due to its potential enhanced pharmacological properties and stability compared to its monomeric counterpart.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Lisinopril Dimer typically involves the dimerization of Lisinopril through a series of chemical reactions. One common method involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst to facilitate the formation of the dimeric bond. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The process typically includes steps such as purification through chromatography and crystallization to isolate the dimeric compound.

Análisis De Reacciones Químicas

Types of Reactions: (S)-Lisinopril Dimer undergoes various chemical reactions, including:

    Oxidation: The dimer can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The dimer can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The preparation of (S)-Lisinopril Dimer involves a specific chemical process where two lisinopril molecules are condensed, typically under alkaline conditions, resulting in a compound with a molecular weight of approximately 793 g/mol . The synthesis method is crucial for ensuring the purity and efficacy of the dimer, as impurities can significantly affect its pharmacological profile. Recent patents have outlined efficient methods for producing this compound, which could facilitate further research into its applications .

Cardiovascular Health

This compound retains the ACE-inhibiting properties of its precursor, making it potentially useful for managing cardiovascular diseases. Studies indicate that ACE inhibitors like lisinopril can lower blood pressure and improve renal function in patients with diabetes mellitus . The dimer may enhance these effects due to its increased stability and potency.

Molecular Imaging

Recent research has explored the use of this compound in targeted molecular imaging. By conjugating the dimer with technetium-99m, a radiolabeling agent, researchers have developed imaging agents that can localize specifically to tissues expressing ACE, such as the lungs . This application is particularly promising for monitoring disease progression in conditions like heart failure, where ACE activity is a critical factor.

Clinical Efficacy

A study investigating the effects of ACE inhibitors on COVID-19 patients found that those continuing their medication had lower rates of severe outcomes compared to those who discontinued use . While not directly involving this compound, these findings highlight the broader therapeutic potential of ACE inhibitors in critical care settings.

Imaging Studies

In vivo studies using technetium-labeled lisinopril analogs demonstrated significant uptake in ACE-expressing tissues within minutes post-injection, confirming the feasibility of using this compound for real-time imaging applications . This capability could revolutionize how clinicians assess and monitor heart and lung conditions.

Summary Table of Research Findings

Application AreaDescriptionReferences
Synthesis Efficient preparation methods for this compound established
Cardiovascular Health Potential enhancement of renoprotective effects in diabetic patients
Molecular Imaging Development of technetium-99m labeled agents for targeted imaging
Clinical Efficacy Lower rates of severe outcomes in COVID-19 patients using ACE inhibitors

Mecanismo De Acción

The mechanism of action of (S)-Lisinopril Dimer involves inhibition of the angiotensin-converting enzyme, similar to monomeric Lisinopril. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The dimeric form may exhibit enhanced binding affinity and prolonged duration of action due to its increased molecular size and stability.

Comparación Con Compuestos Similares

    Lisinopril: The monomeric form, widely used as an antihypertensive agent.

    Enalapril: Another angiotensin-converting enzyme inhibitor with similar therapeutic effects.

    Ramipril: Known for its high potency and long duration of action.

Uniqueness of (S)-Lisinopril Dimer: this compound is unique due to its dimeric structure, which may confer enhanced pharmacological properties such as increased stability, prolonged action, and potentially improved efficacy compared to its monomeric counterparts.

Actividad Biológica

(S)-Lisinopril dimer, a derivative of the well-known angiotensin-converting enzyme (ACE) inhibitor lisinopril, exhibits biological activities that are primarily characterized by its role in cardiovascular regulation. This article explores the biological activity of this compound, highlighting its mechanism of action, comparative efficacy, synthesis methods, and potential applications in medical research.

This compound functions similarly to its monomeric counterpart, lisinopril, by inhibiting the angiotensin-converting enzyme. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby leading to:

  • Decreased Blood Pressure : The reduction in angiotensin II levels promotes vasodilation and lowers blood pressure.
  • Potential Enhanced Binding Affinity : Due to its dimeric structure, it may exhibit increased binding affinity to ACE compared to lisinopril, potentially resulting in prolonged therapeutic effects and improved pharmacodynamics.

Comparative Efficacy

Research indicates that this compound may have enhanced biological activity compared to lisinopril. While both compounds act as ACE inhibitors, studies suggest that the dimer might offer advantages such as:

  • Increased Stability : The dimeric form may provide greater stability in biological systems.
  • Improved Therapeutic Outcomes : Preliminary studies indicate that the dimer could lead to better management of hypertension and related cardiovascular conditions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A common approach involves:

  • Refluxing Lisinopril with Triethylamine : This method facilitates the dimerization process.
  • Solvent Extraction : Following synthesis, the product is extracted using dichloromethane and purified to yield the final compound.

For example, one method involves suspending 5g of lisinopril in a solvent mixture of water and THF, adding a solution of lisinopril anhydride and triethylamine, and stirring overnight .

Case Studies and Experimental Data

  • Pharmacokinetics : Studies on this compound-d5, a deuterated analog, have shown that it retains similar biological activity as lisinopril but allows for precise tracking in pharmacokinetic studies due to isotopic labeling.
  • ACE Inhibition Studies : A study using radiolabeled ACE inhibitors demonstrated specific localization in tissues expressing ACE, providing insights into the potential clinical applications of this compound in monitoring disease progression .
  • Cardiovascular Risk Factors : In trials evaluating ACE inhibitors' effects on cardiovascular risk factors, it was noted that while traditional ACE inhibitors showed varied effects on biomarkers like D-dimer and CRP levels, the unique properties of this compound could lead to different outcomes worth exploring further .

Applications in Medical Research

This compound is being investigated for several applications:

  • Antihypertensive Therapy : Due to its potential enhanced efficacy, it is being explored as a more effective treatment option for hypertension.
  • Drug Development : Its unique properties make it a candidate for developing new pharmaceutical formulations aimed at improving drug delivery systems .
  • Research Tool : The compound serves as a model for studying dimerization processes and their effects on pharmacological properties.

Propiedades

Número CAS

1356839-89-8

Fórmula molecular

C42H60N6O9

Peso molecular

793.0 g/mol

Nombre IUPAC

(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[[(5S)-5-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-[(2S)-2-carboxypyrrolidin-1-yl]-6-oxohexyl]amino]-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C42H60N6O9/c43-25-9-7-17-32(38(50)47-27-11-19-35(47)41(54)55)45-31(23-21-29-13-3-1-4-14-29)37(49)44-26-10-8-18-33(39(51)48-28-12-20-36(48)42(56)57)46-34(40(52)53)24-22-30-15-5-2-6-16-30/h1-6,13-16,31-36,45-46H,7-12,17-28,43H2,(H,44,49)(H,52,53)(H,54,55)(H,56,57)/t31-,32-,33-,34-,35-,36-/m0/s1

Clave InChI

HLRMNXJOFRUYAM-NGTAMTFRSA-N

SMILES isomérico

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)NCCCC[C@@H](C(=O)N3CCC[C@H]3C(=O)O)N[C@@H](CCC4=CC=CC=C4)C(=O)O)C(=O)O

SMILES canónico

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)NCCCCC(C(=O)N3CCCC3C(=O)O)NC(CCC4=CC=CC=C4)C(=O)O)C(=O)O

Pureza

> 95%

Cantidad

Milligrams-Grams

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.